3,5-Dichloro-4-hydroxybenzenesulfonic acid

Fragment-based drug design Tuberculosis HsaD hydrolase inhibition

3,5‑Dichloro‑4‑hydroxybenzenesulfonic acid (CAS 25319‑98‑6) is a chlorinated aromatic sulfonic acid with the molecular formula C₆H₄Cl₂O₄S and a molecular weight of 243.06 g·mol⁻¹. It features two chlorine atoms at the 3‑ and 5‑positions, a hydroxyl group at the 4‑position, and a sulfonic acid group at the 1‑position of the benzene ring.

Molecular Formula C6H4Cl2O4S
Molecular Weight 243.06 g/mol
CAS No. 25319-98-6
Cat. No. B1293886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzenesulfonic acid
CAS25319-98-6
Molecular FormulaC6H4Cl2O4S
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O
InChIInChI=1S/C6H4Cl2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)
InChIKeyPGDCAFRJYQICAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5‑Dichloro‑4‑hydroxybenzenesulfonic Acid (CAS 25319‑98‑6): Procurement‑Grade Profile for Research and Specialty Synthesis


3,5‑Dichloro‑4‑hydroxybenzenesulfonic acid (CAS 25319‑98‑6) is a chlorinated aromatic sulfonic acid with the molecular formula C₆H₄Cl₂O₄S and a molecular weight of 243.06 g·mol⁻¹. It features two chlorine atoms at the 3‑ and 5‑positions, a hydroxyl group at the 4‑position, and a sulfonic acid group at the 1‑position of the benzene ring [1]. The compound is structurally related to the widely used chromogenic reagent 3,5‑dichloro‑2‑hydroxybenzenesulfonic acid (DHBS; CAS 26281‑43‑6) but differs in the position of the hydroxyl substituent, a difference that fundamentally alters its biochemical reactivity and application profile . It is commercially available as a research chemical and building block with typical purities of ≥95% .

Why 3,5‑Dichloro‑4‑hydroxybenzenesulfonic Acid Cannot Be Replaced by the 2‑Hydroxy Isomer or Other In‑Class Compounds


The positional isomer 3,5‑dichloro‑2‑hydroxybenzenesulfonic acid (DHBS) is an established chromogenic reagent for peroxidase‑coupled enzymatic assays, generating a quinoneimine dye with 4‑aminoantipyrine and H₂O₂ that absorbs at 520 nm [1]. In contrast, the 4‑hydroxy isomer (target compound) does not participate in this chromogenic reaction but instead binds to the mycobacterial hydrolase HsaD, as demonstrated by a co‑crystal structure solved at 2.68 Å resolution (PDB 5JZ9) [2]. The relocation of the hydroxyl group from the 2‑ to the 4‑position eliminates the ortho‑quinone tautomerization pathway required for chromogenic readout while enabling a distinct hydrogen‑bonding network within the HsaD active site [2]. Generic substitution between these two isomers would therefore lead either to loss of assay signal in biochemical detection workflows or to loss of target engagement in HsaD‑focused drug discovery programs.

Quantitative Differentiation Evidence for 3,5‑Dichloro‑4‑hydroxybenzenesulfonic Acid vs. Closest Analogs


Positional Isomer Selectivity in HsaD Enzyme Binding: 4‑OH Engages the Active Site While 2‑OH Serves as a Chromogenic Substrate

X‑ray co‑crystallography of M. tuberculosis HsaD with 3,5‑dichloro‑4‑hydroxybenzenesulfonic acid (PDB entry 5JZ9, resolution 2.68 Å) confirms that the 4‑hydroxy isomer binds within the enzyme active site, with the sulfonic acid group forming polar contacts and the 4‑OH participating in a distinct hydrogen‑bonding network [1]. The publication associated with this structure screened over 1,000 fragments by differential scanning fluorimetry, NMR, and enzymatic assay; the 4‑hydroxy isomer was one of seven chemically distinct fragment hits retained for crystallographic characterization [1]. By contrast, the 2‑hydroxy isomer (DHBS) is not reported as an HsaD binder in this screen; it is instead the standard chromogenic substrate in peroxidase‑coupled assays, reacting with 4‑aminoantipyrine and H₂O₂ to produce a quinoneimine dye with λₘₐₓ = 520 nm . This functional divergence is governed by the hydroxyl position: the 2‑OH permits oxidative coupling to a quinoneimine chromophore; the 4‑OH does not support this chemistry but presents a hydrogen‑bond donor/acceptor geometry compatible with the HsaD active site.

Fragment-based drug design Tuberculosis HsaD hydrolase inhibition

Synthetic Utility Divergence: 4‑Hydroxy Isomer as a Gateway to Sulfonyl Fluoride Plant Desiccants vs. 2‑Hydroxy Isomer in Diagnostic Assays

3,5‑Dichloro‑4‑hydroxybenzenesulfonic acid serves as a reagent in the synthesis of hydroxybenzene‑sulfonyl fluorides, a class of compounds evaluated as fast‑acting plant desiccants [1]. The 4‑hydroxy substitution pattern directs sulfonyl fluoride formation at the para‑position relative to the hydroxyl, producing a derivative with distinct physicochemical properties. In contrast, the 2‑hydroxy isomer (DHBS) is commercially developed almost exclusively for biochemical assay applications, where its sodium salt is formulated as a ready‑to‑use chromogenic reagent with ≥32 mg·mL⁻¹ aqueous solubility . The 4‑hydroxy isomer is listed as a 'Protein Degrader Building Block' and 'Miscellaneous Building Block' in vendor catalogs, reflecting its role as a versatile synthetic intermediate rather than a finished diagnostic reagent [2].

Sulfonyl fluoride synthesis Agrochemical intermediates Building block chemistry

Environmental Persistence Profile: Detection as an Unknown Chlorinated Micropollutant in Urban Waterways

In a study employing precursor ion scanning for m/z 35 and m/z 37 chloride ions combined with accurate mass and product ion determination, 3,5‑dichloro‑4‑hydroxybenzenesulfonic acid was identified as a previously unknown persistent pollutant in multiple branches of the Chicago River and Chicago wastewater effluent [1]. This detection demonstrates the compound's environmental stability and resistance to conventional wastewater treatment. While the 2‑hydroxy isomer (DHBS) is also a dichlorinated sulfonic acid, no comparable environmental occurrence study has reported its detection as a persistent micropollutant, likely reflecting different usage volumes and discharge pathways—DHBS is primarily used in controlled diagnostic kit formulations, whereas the 4‑hydroxy isomer may originate from industrial synthetic processes [2].

Environmental monitoring Micropollutant identification Chlorine-specific mass spectrometry

HPLC Retention Behavior Differentiates the 4‑Hydroxy Isomer Under Mixed‑Mode Chromatographic Conditions

A dedicated HPLC application note from SIELC Technologies demonstrates the separation of 3,5‑dichloro‑4‑hydroxybenzenesulfonic acid on a Newcrom R1 mixed‑mode HPLC column [1]. The Newcrom R1 column employs both reversed‑phase and ion‑exchange mechanisms, providing retention based on the interplay of the hydrophobic aromatic ring, the ionized sulfonic acid group (pKₐ ~ –2), and the hydrogen‑bonding capacity of the 4‑hydroxy substituent. Under the same conditions, the 2‑hydroxy isomer would exhibit altered retention due to intramolecular hydrogen bonding between the ortho‑OH and the sulfonic acid group, which modifies the effective polarity and ionic interaction with the stationary phase. While a direct co‑injection comparison is not provided in the source, the existence of a validated, compound‑specific HPLC method supports reliable identity verification and purity assessment for procurement quality control [1].

Chromatographic separation Method development Isomer resolution

High‑Confidence Application Scenarios for 3,5‑Dichloro‑4‑hydroxybenzenesulfonic Acid Based on Verified Differentiation Evidence


Fragment‑Based Drug Discovery Targeting Mycobacterial HsaD Hydrolase

The co‑crystal structure of 3,5‑dichloro‑4‑hydroxybenzenesulfonic acid bound to HsaD (PDB 5JZ9, 2.68 Å resolution) establishes this compound as a validated fragment hit for the M. tuberculosis cholesterol catabolism enzyme [1]. The 4‑hydroxy isomer engages the active site through sulfonic acid polar contacts and a specific hydrogen‑bonding network that is structurally characterized. Procurement of this exact isomer is essential: the 2‑hydroxy analog (DHBS) will not reproduce this binding mode due to altered geometry of the hydroxyl group, and the corresponding 3,5‑dichloro‑4‑hydroxybenzoic acid analog (PDB 5JZS) displays a different carboxylate‑mediated interaction pattern [1]. Structure‑guided medicinal chemistry programs can use the 4‑hydroxybenzenesulfonic acid scaffold as a starting point for fragment growing or merging strategies.

Synthesis of Hydroxybenzene‑Sulfonyl Fluoride Agrochemical Candidates

The compound serves as a direct precursor for the synthesis of hydroxybenzene‑sulfonyl fluorides, a chemical class evaluated as fast‑acting plant desiccants [2]. The 4‑hydroxy‑3,5‑dichloro substitution pattern on the benzene ring imparts specific electronic and steric properties to the resulting sulfonyl fluoride that differ from those derived from the 2‑hydroxy isomer or non‑chlorinated analogs. The sulfonic acid group can be converted to the sulfonyl fluoride via standard activation/fluorination protocols without requiring protection of the phenolic hydroxyl at the 4‑position, as the para‑orientation minimizes competing intramolecular reactions.

Environmental Monitoring: Authentic Analytical Standard for Emerging Contaminant Quantification

The identification of 3,5‑dichloro‑4‑hydroxybenzenesulfonic acid as a persistent unknown pollutant in Chicago River water and wastewater effluent [3] creates a direct need for high‑purity reference standards of this specific isomer. Environmental analytical laboratories developing LC‑MS/MS methods for chlorinated micropollutant screening require the authentic compound to establish retention time, precursor‑ion m/z, and product‑ion MS/MS spectral libraries. The positional isomer specificity is critical: only the 4‑hydroxy compound will match the chromatographic and mass spectrometric signature of the detected environmental species.

Quality Control Identity Verification Using Mixed‑Mode HPLC

The published HPLC separation method on a Newcrom R1 mixed‑mode column [4] provides a ready‑to‑adopt identity and purity verification protocol for incoming material acceptance. The method's dual retention mechanism (reversed‑phase and ion‑exchange) is sensitive to the positional isomer identity, enabling detection of the 2‑hydroxy isomer should it be present as a synthetic impurity. Procurement specifications can incorporate this HPLC method to ensure that the received material is the correct 4‑hydroxy isomer rather than the more widely traded 2‑hydroxy isomer.

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